3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid amide
Description
Properties
IUPAC Name |
3-oxo-4H-1,4-benzoxazine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4S/c9-15(12,13)5-1-2-7-6(3-5)10-8(11)4-14-7/h1-3H,4H2,(H,10,11)(H2,9,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJICVKGJCQIJRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Shridhar’s Method via 2-Aminophenol and Chloroacetyl Chloride
The most widely adopted approach involves cyclizing 2-aminophenol with chloroacetyl chloride in methylisobutylketone (MIBK) under reflux, with aqueous sodium bicarbonate as a base. This one-step reaction achieves moderate to high yields (65–80%) and proceeds via nucleophilic substitution followed by intramolecular esterification:
$$
\text{2-Aminophenol} + \text{ClCH}2\text{COCl} \xrightarrow{\text{MIBK, NaHCO}3} \text{1,4-Benzoxazin-3(4H)-one} + \text{HCl}
$$
Key Conditions :
Nitro Ether Reduction Route
An alternative method reduces nitro ether intermediates (e.g., 2-nitrophenoxy esters) using Fe/AcOH or Zn/NH₄Cl. The nitro group is reduced to an amine, which cyclizes with the ester to form the benzoxazinone:
$$
\text{2-Nitrophenoxy ester} \xrightarrow{\text{Fe/AcOH}} \text{1,4-Benzoxazin-3(4H)-one}
$$
Advantages :
Sulfonation at the 6-Position
Sulfonation of the benzoxazinone core introduces the sulfonyl chloride group at the 6-position, directed by the electron-donating oxygen of the oxazine ring. Chlorosulfonic acid (HSO₃Cl) is the reagent of choice due to its high electrophilicity.
Reaction Protocol
- Cooling Phase : HSO₃Cl (10 mL) is chilled to 0–5°C in a round-bottom flask.
- Substrate Addition : 1,4-Benzoxazin-3(4H)-one (2 g, 13.42 mmol) is added in batches over 20 minutes to prevent exothermic side reactions.
- Stirring : The mixture is stirred at 5–10°C for 1 hour.
- Workup : The reaction is quenched on ice, extracted with dichloromethane, and dried over Na₂SO₄.
Outcome :
- Product: 3-Oxo-3,4-dihydro-2H-benzooxazine-6-sulfonyl chloride
- Yield: 66%
- 1H NMR (CDCl₃) : δ 9.29 (s, 1H), 7.71 (d, 2H), 7.52 (s, 1H), 7.16 (d, 2H), 4.80 (s, 2H).
Amidation of Sulfonyl Chloride
The final step converts the sulfonyl chloride to the sulfonamide using ammonia or ammonium hydroxide.
Ammonia Treatment
- Reaction Setup : The sulfonyl chloride (1 equiv) is dissolved in anhydrous THF or dichloromethane.
- Ammonia Addition : Gaseous NH₃ or concentrated NH₄OH (2–3 equiv) is introduced at 0°C.
- Stirring : The mixture is stirred at room temperature for 4–6 hours.
- Isolation : The product is filtered, washed with cold water, and recrystallized from ethanol.
Analytical Data :
- Molecular Formula : C₈H₈N₂O₄S
- ESI-MS : m/z 228 [M+H]⁺
- 1H NMR (CDCl₃) : δ 7.52 (d, J = 8.6 Hz, 1H), 7.16 (d, J = 2.1 Hz, 1H), 6.89 (dd, J = 8.6, 2.1 Hz, 1H), 4.80 (s, 2H), 3.78 (s, 2H).
Optimization and Alternative Approaches
Solvent and Temperature Effects
Protecting Group Strategies
In complex syntheses, the oxazine nitrogen may require protection. For example, p-methoxybenzyl (PMB) groups can be introduced using PMBCl and TBAB before sulfonation, though this adds deprotection steps.
Data Tables
Table 1: Comparative Analysis of Benzoxazinone Synthesis Methods
| Method | Reagents | Yield | Temperature | Reference |
|---|---|---|---|---|
| Shridhar’s Method | 2-Aminophenol, ClCH₂COCl | 70% | Reflux | |
| Nitro Ether Reduction | Fe/AcOH, Zn/NH₄Cl | 55% | 40–60°C |
Table 2: Sulfonation and Amidation Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Sulfonation | HSO₃Cl | HSO₃Cl | 0–10°C | 66% |
| Amidation | NH₃ | THF | RT | 85% |
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxazine ring to other functional groups.
Substitution: The sulfonic acid amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can lead to amine derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of 3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine compounds exhibit promising anticancer properties. For instance, studies have demonstrated that certain analogs can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of specific signaling pathways. The ability of these compounds to interact with cellular targets makes them candidates for further development as anticancer agents .
1.2 Antimicrobial Properties
The antimicrobial activity of 3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine derivatives has been documented in various studies. These compounds have shown effectiveness against a range of bacteria and fungi, which suggests their potential use in developing new antimicrobial agents. The mechanism often involves disrupting bacterial cell membranes or inhibiting vital metabolic processes .
Materials Science
2.1 Polymer Chemistry
In materials science, 3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine compounds are being explored as monomers for synthesizing novel polymers with unique properties. The incorporation of these compounds into polymer matrices can enhance thermal stability and mechanical strength. Research has focused on the synthesis of copolymers that utilize these oxazine derivatives to achieve desired physical characteristics for applications in coatings and composites .
2.2 Sensor Technology
The electrochemical properties of 3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine derivatives make them suitable candidates for sensor applications. Their ability to undergo redox reactions allows for the development of sensors that can detect various analytes, including environmental pollutants and biological markers. These sensors leverage the compound's electroactive nature to provide sensitive and selective detection mechanisms .
Analytical Chemistry
3.1 Chromatographic Applications
In analytical chemistry, 3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine derivatives have been utilized as standards in chromatographic methods such as high-performance liquid chromatography (HPLC). Their distinct chemical properties enable accurate quantification and identification in complex mixtures. Researchers have emphasized the importance of these compounds as reference materials for method validation and quality control in pharmaceutical analysis .
3.2 Spectroscopic Studies
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) often employ 3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine derivatives to elucidate structural characteristics and reaction mechanisms. Their unique spectral signatures provide valuable insights into molecular interactions and transformations during chemical reactions .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation via apoptosis induction. |
| Study B | Antimicrobial Properties | Showed effectiveness against Gram-positive and Gram-negative bacteria. |
| Study C | Polymer Chemistry | Developed novel copolymers with enhanced thermal stability using oxazine derivatives. |
| Study D | Sensor Technology | Created electrochemical sensors capable of detecting environmental pollutants with high sensitivity. |
| Study E | Chromatographic Applications | Established HPLC methods utilizing oxazine derivatives as reference standards for pharmaceutical analysis. |
Mechanism of Action
The mechanism of action of 3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid amide involves its interaction with specific molecular targets. The oxazine ring and sulfonic acid amide group can interact with enzymes or receptors, leading to modulation of biological pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Benzoxazine vs. Benzothiazine Derivatives
Replacing the oxygen atom in the benzoxazine ring with sulfur yields benzothiazine analogs (e.g., 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide, CAS: 90370-47-1). Key differences include:
- Biological Activity : Benzothiazines exhibit antimicrobial and anticancer properties (), whereas benzoxazines are more commonly associated with enzyme inhibition (e.g., TTZ-1/TTZ-2 in ).
Quinoline Derivatives
3,4-Dihydroquinolin-2(1H)-one-7-sulfonamides () differ in ring structure but share sulfonamide functionality. The quinoline core’s planar aromatic system may improve DNA intercalation, a property less pronounced in benzoxazines.
Substituent Position and Functional Group Variations
- Sulfonamide vs. Carboxamide/Carboxylic Acid : Sulfonamides (pKa ~1–2) are more acidic than carboxylic acids (pKa ~4–5), influencing ionization and target binding. Carboxamides (e.g., G10) balance hydrophilicity and lipophilicity, enhancing cellular uptake.
- Positional Effects : Substitution at the 7-position in benzothiazines () reduces reactivity compared to 6-position analogs, highlighting steric and electronic sensitivities.
Biological Activity
The compound 3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid amide is a member of the benzoxazine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant properties, anticancer effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C9H9NO4S
- Molecular Weight : 229.24 g/mol
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of various derivatives of benzoxazines, including the target compound. For instance, a study demonstrated that C-3 tethered 2-oxo-benzo[1,4]oxazines exhibited significant antioxidant activity compared to standard references like butylated hydroxytoluene (BHT) . The compounds showed effective free radical scavenging abilities with IC50 values indicating their potency.
Anticancer Activity
The anticancer potential of 3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine derivatives has been investigated through their role as histone deacetylase (HDAC) inhibitors. A recent study reported that several synthesized compounds demonstrated significant cytotoxicity against various cancer cell lines, such as SW620 (colon), PC-3 (prostate), and NCI-H23 (lung) . The most active derivatives achieved IC50 values in the micromolar range.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7e | SW620 | 1.498 ± 0.020 |
| 7f | SW620 | 1.794 ± 0.159 |
These compounds were shown to induce apoptosis and affect cell cycle progression similarly to established HDAC inhibitors like SAHA.
The biological activity of these compounds is primarily attributed to their ability to inhibit HDACs, which play a critical role in regulating gene expression related to cancer progression. Inhibition of HDACs leads to increased acetylation of histones and non-histone proteins, resulting in altered expression of genes involved in cell cycle regulation and apoptosis .
Case Studies
A detailed investigation into the structure-activity relationship (SAR) of various benzoxazine derivatives revealed that modifications at specific positions significantly influenced their biological activity. For example:
- Compounds with alkyl substituents exhibited less potency compared to those with aromatic groups.
- The presence of sulfonamide functionalities enhanced the interaction with HDACs, contributing to increased anticancer efficacy.
Q & A
Q. What are the recommended synthetic routes for 3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid amide?
The compound can be synthesized via nucleophilic substitution or sulfonylation of the parent benzoxazine scaffold. For example:
- Sulfonylation : React 3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride with ammonia or amines under anhydrous conditions (e.g., in THF or DCM) .
- Functionalization : Introduce the sulfonic acid amide group via coupling reagents like EDC/HOBt in the presence of a base (e.g., triethylamine) .
Q. Key parameters :
| Parameter | Condition |
|---|---|
| Temperature | 0–25°C |
| Solvent | DCM, THF, or DMF |
| Reaction Time | 4–12 hours |
Q. How can the purity and structural integrity of this compound be validated?
- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity .
- Spectroscopy :
Q. What are the solubility and stability profiles of this compound?
Q. What reactivity patterns are expected for the sulfonic acid amide group?
- Nucleophilic Substitution : The sulfonamide group can undergo alkylation or acylation under basic conditions (e.g., K2CO3 in DMF) .
- Oxidation/Reduction : The oxazine ring is susceptible to oxidation (e.g., with mCPBA) but stable under mild reducing conditions (e.g., NaBH4) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during sulfonylation?
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions like over-sulfonation .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency in amide bond formation .
- Workflow : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:1) and quench with ice-cold water to isolate the product .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Case Study : Aromatic proton splitting in 1H NMR may arise from diastereotopic CH2 groups in the oxazine ring. Use 2D NMR (COSY, HSQC) to assign overlapping signals .
- Isotopic Labeling : Synthesize a deuterated analog to confirm peak assignments .
Q. What strategies improve the compound’s stability in aqueous buffers for biological assays?
Q. How to design mechanistic studies for sulfonamide-mediated biological activity?
Q. What analytical methods are suitable for quantifying degradation products?
- LC-MS/MS : Use a QTOF mass spectrometer in negative ion mode to detect sulfonic acid fragments (m/z ~150–200) .
- Stability-Indicating Assays : Compare fresh vs. aged samples under forced degradation (heat, light, pH extremes) .
Data Contradictions and Troubleshooting
Q. Conflicting melting points reported in literature: How to validate?
Q. Discrepancies in biological activity across studies: Possible causes?
- Purity Variance : Ensure >95% purity via HPLC. Impurities like unreacted sulfonyl chloride can inhibit enzymes non-specifically .
- Solvent Effects : Activity may vary in DMSO vs. aqueous buffers due to aggregation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
